2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE
Overview
Description
2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a tetrazole ring, a phenyl group substituted with a methylsulfonyl moiety, and an acetamide group linked to a phenylethyl chain. The unique structural features of this compound make it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Methylsulfonyl Group: The phenyl ring is functionalized with a methylsulfonyl group through electrophilic aromatic substitution using methylsulfonyl chloride and a Lewis acid catalyst like aluminum chloride.
Coupling Reactions: The tetrazole and methylsulfonyl-substituted phenyl intermediates are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory activities.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation. The tetrazole ring and the methylsulfonyl group contribute to its binding affinity and selectivity towards these targets. Additionally, the compound may interact with other pathways involved in microbial growth and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also possess antimicrobial and anti-inflammatory activities.
Selective COX-2 inhibitors: Compounds like celecoxib and rofecoxib share similar anti-inflammatory properties but differ in their side effect profiles.
Uniqueness
2-{5-[4-(METHYLSULFONYL)PHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}-N~1~-(1-PHENYLETHYL)ACETAMIDE is unique due to its combination of a tetrazole ring and a methylsulfonyl-substituted phenyl group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple targets and pathways makes it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]-N-(1-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-13(14-6-4-3-5-7-14)19-17(24)12-23-21-18(20-22-23)15-8-10-16(11-9-15)27(2,25)26/h3-11,13H,12H2,1-2H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIYUHWFRVRFRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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